molecular formula C16H17N3O3S3 B2916464 2-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole CAS No. 1448063-01-1

2-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Cat. No. B2916464
CAS RN: 1448063-01-1
M. Wt: 395.51
InChI Key: WBRINQUJMDGSMS-UHFFFAOYSA-N
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Description

2-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H17N3O3S3 and its molecular weight is 395.51. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

1,3,4-Oxadiazole bearing compounds, including derivatives of 2-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole, have been synthesized and evaluated for their biological activities. These compounds are of significant interest due to their diverse biological activities. For instance, a study by Khalid et al. (2016) synthesized and screened such compounds against butyrylcholinesterase (BChE) enzyme and conducted molecular docking studies to understand the ligand-BChE binding affinity and orientation in human BChE protein active sites (Khalid et al., 2016).

Anticancer Potential

Some derivatives of 1,3,4-oxadiazole, structurally similar to the compound , have been synthesized and evaluated as anticancer agents. Rehman et al. (2018) demonstrated that certain propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed strong anticancer properties compared to doxorubicin, a reference drug. This indicates the potential of these compounds in cancer treatment (Rehman et al., 2018).

Antibacterial Study

Derivatives of 1,3,4-oxadiazole have been synthesized and analyzed for their antibacterial properties. A study by Khalid et al. (2016) found that N-substituted derivatives exhibited moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Antimicrobial and Anti-Proliferative Activities

1,3,4-Oxadiazole N-Mannich Bases, related to the compound in focus, have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. A study by Al-Wahaibi et al. (2021) showed that these compounds exhibited broad-spectrum antibacterial activities and significant anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).

properties

IUPAC Name

2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S3/c1-11-2-3-14(24-11)25(20,21)19-7-4-12(5-8-19)15-17-18-16(22-15)13-6-9-23-10-13/h2-3,6,9-10,12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRINQUJMDGSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

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